
(Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine, also known as IND-NH2, is a synthetic compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. IND-NH2 belongs to the class of indole-based compounds, which are known for their diverse pharmacological activities.
Aplicaciones Científicas De Investigación
Indole and Derivative Research
Indole and its derivatives, including structures similar to (Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine, have been extensively studied for their chemical and biological properties. Indoles possess the capacity to form a wide range of biologically active compounds under various chemical interactions. They are colorless crystals with a faint naphthalene-like smell and have a molecular weight of 117.18. The diverse biological activity of indoles and their derivatives has led to numerous applications in medicinal chemistry and environmental science (Malyshkina et al., 2022).
Applications in Corrosion Inhibition
Phthalocyanine and naphthalocyanine derivatives, which are structurally related to (Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine, are noted for their role as corrosion inhibitors. These compounds, due to their aromatic rings and nitrogen atoms, can form strong chelating complexes with metallic atoms, thereby serving as efficient anticorrosive materials in various industrial applications (Verma et al., 2021).
Environmental Remediation
Naphthalene, a structural component of (Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine, has been the focus of environmental remediation efforts, particularly in water treatment. Adsorption methods have been developed and refined for the removal of naphthalene from wastewater, with various adsorbents showing promising results in recent studies. This research is critical due to the health-related concerns associated with naphthalene as a hazardous pollutant (Alshabib, 2021).
Quinoxaline Derivatives and Medical Applications
Quinoxaline derivatives, which are structurally related to the naphthalene framework, have been extensively studied for their biomedical applications. These compounds have shown potential in treating various medical conditions, including microbial infections and chronic diseases. Their easy synthesis and structural modifications have made them a focus in medicinal chemistry research (Pereira et al., 2015).
Naphthalimide Compounds in Medicine
Naphthalimide compounds, closely related to the naphthalene moiety in (Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine, have shown extensive potential in medicinal applications. Their interaction with biological molecules, including DNA, enzymes, and receptors, has made them candidates for anticancer agents, some of which have entered clinical trials. They also show promise in antibacterial, antifungal, antiviral, and anti-inflammatory treatments. The systematic review of heterocyclic naphthalimides highlights the expanding scope of these compounds in medicinal chemistry (Gong et al., 2016).
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-N-naphthalen-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-8-16-14(6-1)7-5-11-19(16)21-13-15-12-20-18-10-4-3-9-17(15)18/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGWEJBHUIBHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((1H-indol-3-yl)methylene)naphthalen-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2584659.png)
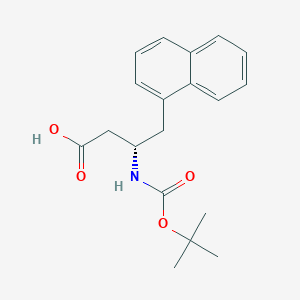
![7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2584662.png)


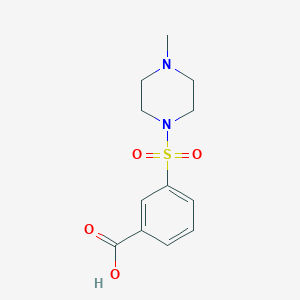
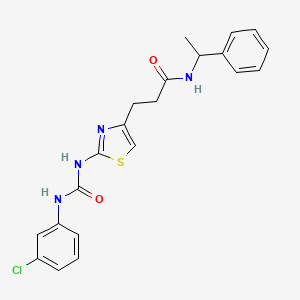
![N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2584671.png)
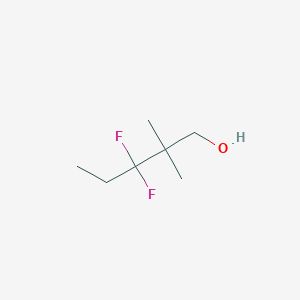
![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2584673.png)


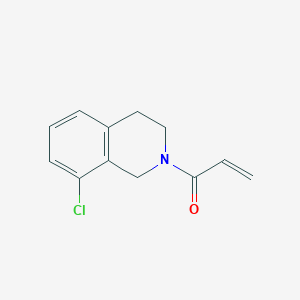
![6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2584679.png)